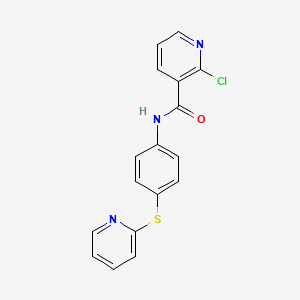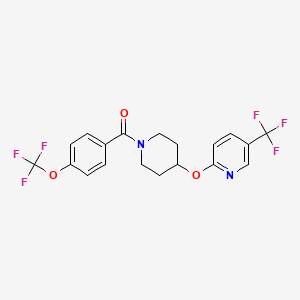
(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethoxy group, a phenyl group, a piperidinyl group, and a methanone group . It is related to a class of compounds known as polydithienylpyrroles, which have been studied for their electrochromic properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid . The reaction mixture is stirred under reflux for 36 hours, after which the solvent is removed and the product is purified using column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and the functional groups it contains. It includes a phenyl ring with a trifluoromethoxy group attached, connected to a piperidine ring via a methanone group . The piperidine ring is also connected to a pyridine ring with a trifluoromethyl group .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of the functional groups it contains. For example, the trifluoromethoxy group is electron-withdrawing, which can decrease the HOMO and LUMO energy levels of the compound . This can affect its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the trifluoromethoxy group could influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Herbicidal Activities
While not directly related to the compound itself, it’s worth noting that research has explored the herbicidal activities of related compounds . Further studies could investigate whether this compound exhibits similar properties.
Insecticides
The presence of fluorine and the pyridine structure in trifluoromethoxy derivatives has led to superior pest control properties compared to traditional phenyl-containing insecticides . Although this specific compound hasn’t been studied extensively in this context, it could be an interesting avenue for further research.
Human Soluble Epoxide Hydrolase Inhibition
N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase . This enzyme plays a role in various physiological processes, making it a potential target for therapeutic interventions.
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3/c20-18(21,22)13-3-6-16(26-11-13)29-14-7-9-27(10-8-14)17(28)12-1-4-15(5-2-12)30-19(23,24)25/h1-6,11,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRIIZLGQPDDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)

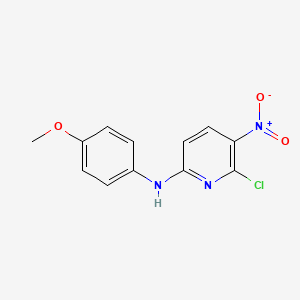
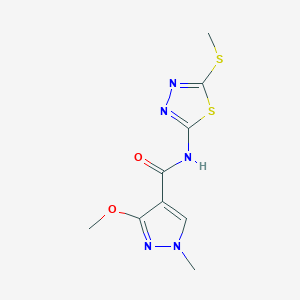

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
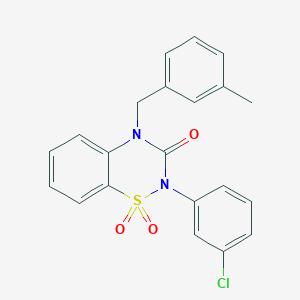
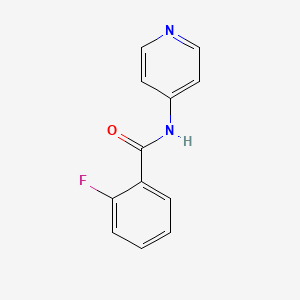
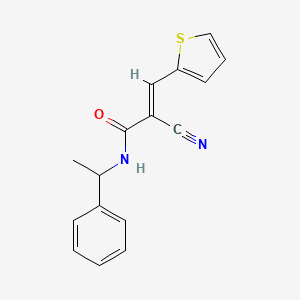
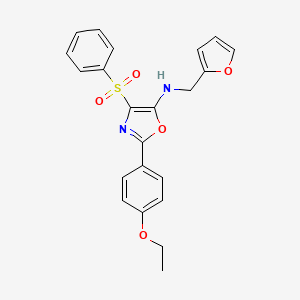
![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)
